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Executive Summary
Reproxalap is a novel, first-in-class small-molecule inhibitor of reactive aldehyde species

(RASP), which are pro-inflammatory mediators implicated in the pathogenesis of various

immune-mediated diseases. This technical guide provides a comprehensive overview of the

clinical investigation of reproxalap as a potential topical treatment for noninfectious anterior

uveitis. While the development program for this indication has been discontinued, the data from

the clinical trials offer valuable insights into the mechanism of action and potential of RASP

inhibition in ocular inflammation. This document summarizes the available quantitative data,

details the experimental protocols of the key clinical trials, and visualizes the proposed

mechanism of action and experimental workflows.

Mechanism of Action: RASP Inhibition
Reactive aldehyde species (RASP), such as malondialdehyde and 4-hydroxynonenal, are

highly reactive molecules that accumulate during periods of oxidative stress and inflammation.

[1][2] By covalently binding to and modifying cellular macromolecules, RASP can potentiate

pro-inflammatory signaling cascades, including the NF-κB pathway, leading to the production of
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inflammatory cytokines and subsequent tissue damage.[1][3] Reproxalap is designed to trap

and sequester these aldehydes, thereby mitigating their pro-inflammatory effects.[1] This novel

mechanism offers a potential upstream approach to modulating inflammation.[4]
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Proposed Mechanism of Action of Reproxalap.

Clinical Development Program
Reproxalap was evaluated for the treatment of noninfectious anterior uveitis in a Phase 2 and

a Phase 3 clinical trial.

Phase 2 Clinical Trial (NCT02406209)
This randomized, investigator-masked, comparator-controlled, parallel-group, multicenter

Phase 2 trial was designed to assess the safety and efficacy of reproxalap as a replacement

for or adjunct to topical corticosteroids.[1]

Study Population: 45 patients with mild-to-moderate acute noninfectious anterior uveitis.[1]
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Inclusion Criteria: Patients aged 18-85 with an anterior chamber cell grade between 1 and 3,

baseline intraocular pressure (IOP) <25 mmHg, and best-corrected visual acuity of 20/200 or

better.[1]

Randomization and Treatment Arms: Patients were randomized 1:1:1 to one of three

treatment groups:[1]

Reproxalap Monotherapy: 0.5% reproxalap ophthalmic solution administered four times

daily (QID) for 6 weeks.

Prednisolone Acetate Monotherapy: 1% prednisolone acetate ophthalmic suspension

(Pred Forte®) administered QID with a taper over 6 weeks.

Combination Therapy: 0.5% reproxalap QID for 6 weeks and 1% prednisolone acetate

twice daily (BID) with a taper over 4 weeks.

Primary Efficacy Endpoint: Change from baseline in anterior chamber cell count.

Safety Assessments: Included IOP measurements, funduscopic examination, and adverse

event monitoring.[1]

Patient Screening
(N=45)

Randomization (1:1:1)

Reproxalap 0.5% QID Prednisolone Acetate 1% QID (tapered) Reproxalap 0.5% QID +
Prednisolone Acetate 1% BID (tapered)

Follow-up Assessments
(Weeks 1, 2, 4, 8)
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Phase 2 Clinical Trial Workflow.

Table 1: Patient Demographics and Baseline Characteristics (Phase 2 Trial)

Characteristic Reproxalap (n=15)
Prednisolone
Acetate (n=15)

Combination
(n=14)

Age, mean (SD),

years
45.5 (15.6) 45.5 (15.6) 45.5 (15.6)

Female, n (%) 10 (67) 11 (73) 9 (64)

Anterior Chamber Cell

Grade, mean (SD)
1.5 (0.5) 1.9 (0.7) 1.9 (0.7)

Anterior Chamber

Flare Grade, mean

(SD)

1.1 (0.7) 1.1 (0.7) 0.6 (0.5)

Intraocular Pressure,

mean (SD), mmHg
15.0 (4.4) 14.0 (2.7) 13.0 (4.9)

Data adapted from Mandell KJ, et al. J Ocul Pharmacol Ther. 2020.[1]

Table 2: Efficacy and Safety Outcomes (Phase 2 Trial)
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Outcome Reproxalap
Prednisolone
Acetate

Combination

Efficacy

Non-inferiority to

Prednisolone Acetate

in reducing anterior

chamber cell count (p-

value)

p=0.036 (at 2 weeks),

p=0.048 (at 4 weeks)

[5]

N/A Non-inferior[5]

Patients achieving

ACC Grade 0 (zero

cells) at 4 weeks, %

53% 38% N/A

Safety

Average change in

IOP
No increase[1] ~2 mmHg increase[1] N/A

Patients with >10

mmHg IOP increase,

n (%)

0 (0) 2 (7)[4] N/A

ACC: Anterior Chamber Cell; IOP: Intraocular Pressure. Data adapted from cited sources.[1][4]

[5]

Phase 3 Clinical Trial (SOLACE - NCT03131154)
The SOLACE trial was a randomized, double-masked, vehicle-controlled Phase 3 study

intended to confirm the efficacy and safety of reproxalap in a larger patient population.[6]

Study Population: Approximately 100 patients with active noninfectious anterior uveitis.[5]

Inclusion Criteria: Patients aged ≥ 18 and ≤ 85 years with acute non-infectious anterior

uveitis with symptom onset within the previous 2 weeks and a best-corrected visual acuity of

≥ 35 letters in the study eye.[6]

Randomization and Treatment Arms: Patients were randomized equally to receive either:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://ir.aldeyra.com/static-files/e3bdab30-1a35-402d-8d56-19c829626b3a
https://ir.aldeyra.com/static-files/e3bdab30-1a35-402d-8d56-19c829626b3a
https://pmc.ncbi.nlm.nih.gov/articles/PMC7757619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7757619/
https://ir.aldeyra.com/static-files/7a42e25e-9529-4688-9b3b-f2d7a283605f
https://pmc.ncbi.nlm.nih.gov/articles/PMC7757619/
https://ir.aldeyra.com/static-files/7a42e25e-9529-4688-9b3b-f2d7a283605f
https://ir.aldeyra.com/static-files/e3bdab30-1a35-402d-8d56-19c829626b3a
https://www.benchchem.com/product/b1665031?utm_src=pdf-body
https://trial.medpath.com/clinical-trial/bf32c3793a6490e6/nct03131154-adx-102-ophthalmic-solution-non-infectious-anterior-uveitis
https://ir.aldeyra.com/static-files/e3bdab30-1a35-402d-8d56-19c829626b3a
https://trial.medpath.com/clinical-trial/bf32c3793a6490e6/nct03131154-adx-102-ophthalmic-solution-non-infectious-anterior-uveitis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reproxalap: 0.5% topical ocular reproxalap.[5]

Vehicle: Vehicle of reproxalap ophthalmic solution.[6]

Treatment Duration: 4 weeks.[5]

Primary Efficacy Endpoint: Time to clearance of anterior chamber cells (cell count of 0)

maintained to week 4 without rescue therapy.[6]

The SOLACE trial did not meet its primary or secondary endpoints.[7] This was attributed to a

high rate of disease resolution in the vehicle-treated group.[7] While the activity of reproxalap
was reported to be consistently greater than vehicle, the difference was not statistically

significant.[7] As a result, the noninfectious anterior uveitis program for reproxalap was

discontinued.[7] Specific quantitative data from the SOLACE trial have not been published in

peer-reviewed literature.

Conclusion
The clinical development of reproxalap for noninfectious anterior uveitis demonstrated that the

novel mechanism of RASP inhibition could offer an alternative to corticosteroids with a

potentially favorable safety profile, particularly concerning intraocular pressure.[1] The Phase 2

trial suggested non-inferiority to prednisolone acetate in reducing anterior chamber

inflammation.[5] However, the subsequent Phase 3 SOLACE trial was unable to demonstrate a

statistically significant benefit over vehicle, leading to the discontinuation of the program for this

indication.[7] Despite this outcome, the research provides a valuable foundation for

understanding the role of RASP in ocular inflammation and the potential for this therapeutic

approach in other ophthalmic conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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